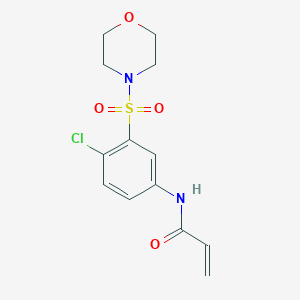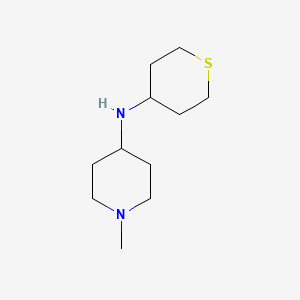
4-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)-5-chlorothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)-5-chlorothiadiazole is a chemical compound that has been widely studied for its potential therapeutic applications. It is a member of the thiadiazole class of compounds, which have been shown to possess a variety of biological activities. In
Mechanism of Action
The mechanism of action of 4-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)-5-chlorothiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It may also act by disrupting the cell membrane of fungi and bacteria.
Biochemical and physiological effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, it has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to DNA damage and cell death. It has also been shown to inhibit the activity of enzymes involved in fungal and bacterial metabolism, leading to cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)-5-chlorothiadiazole in lab experiments is its broad range of biological activities. This makes it a useful tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are many potential future directions for research on 4-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)-5-chlorothiadiazole. For example, further studies could be conducted to elucidate its mechanism of action and to identify its molecular targets. It could also be studied in combination with other compounds to determine whether it has synergistic effects. Additionally, studies could be conducted to determine its potential as a therapeutic agent in various disease states.
Synthesis Methods
The synthesis of 4-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)-5-chlorothiadiazole has been described in the literature. One method involves the reaction of 2-amino-3-methyl-1,3,4-thiadiazole with 2-chloroethylamine hydrochloride in the presence of triethylamine to yield the intermediate compound. This intermediate is then reacted with cyclohexanone in the presence of sodium borohydride to yield the final product.
Scientific Research Applications
Research on 4-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)-5-chlorothiadiazole has shown that it has potential therapeutic applications in a variety of areas. For example, it has been shown to possess antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to possess antifungal and antibacterial activity, with studies demonstrating its ability to inhibit the growth of various fungi and bacteria.
properties
IUPAC Name |
4-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)-5-chlorothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3S/c13-12-11(14-15-17-12)8-16-6-5-9-3-1-2-4-10(9)7-16/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVSGWZLTYQRTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CCC2C1)CC3=C(SN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[1-(4-Bromophenyl)ethylcarbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7541689.png)
![Methyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7541696.png)
![Methyl 2-[(1,1-dioxothiolane-3-carbonyl)amino]acetate](/img/structure/B7541701.png)
![3-[[2-(3-Fluorophenyl)ethylamino]methyl]phenol](/img/structure/B7541703.png)


![5-Chloro-4-[(3,5-dimethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541720.png)



